1,4,7,10-Tetraoxa-13-azacyclopentadecane

Dye-Sensitized Solar Cells Ruthenium Sensitizers Photovoltaics

Researchers developing ion-selective sensors, dye-sensitized solar cells (DSSCs), or fluorescent probes require a reliable source of monofunctionalized aza-crown ethers that ensure reproducible performance. 1,4,7,10-Tetraoxa-13-azacyclopentadecane (1-Aza-15-crown-5) addresses these needs with its unique secondary amine handle for covalent conjugation. - Enables synthesis of Ru-sensitizers achieving 6.95% power conversion efficiency in DSSCs. - Forms the core of rhodamine B-based Fe³⁺ probes functional in aqueous methanol at pH 7.4 for live-cell imaging. - Provides a single, high-utility attachment point for constructing lariat ethers and bis-crown architectures inaccessible from all-oxygen crowns.

Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
CAS No. 66943-05-3
Cat. No. B1297600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7,10-Tetraoxa-13-azacyclopentadecane
CAS66943-05-3
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1COCCOCCOCCOCCN1
InChIInChI=1S/C10H21NO4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2
InChIKeyBJUOQSZSDIHZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aza-15-crown-5 Overview & Sourcing


1,4,7,10-Tetraoxa-13-azacyclopentadecane (CAS 66943-05-3), commonly known as 1-Aza-15-crown-5, is a macrocyclic aza-crown ether characterized by a 15-membered ring with four oxygen and one nitrogen heteroatom . This monofunctionalized crown ether serves as a crucial building block in the synthesis of complex supramolecular architectures, including bis-crown ethers and lariat ethers, due to its versatile amine handle . Its amphiphilic nature, conferred by the polar crown cavity and the secondary amine, distinguishes it from purely oxygen-donor crowns, enabling unique modes of metal ion coordination and subsequent derivatization .

1 Mono-functionalized secondary amine handle supports covalent conjugation to fluorophores, metal complexes, and surfaces
2 Amphiphilic aza-crown cavity offers distinct metal coordination profiles compared to all-oxygen crowns, enabling broader ion selectivity studies
3 Reported as key intermediate for building bis-crown ethers and lariat ether architectures

1-Aza-15-crown-5 vs. Standard Crown Ethers


Generic substitution is not possible because the single nitrogen atom in 1-Aza-15-crown-5 fundamentally alters its selectivity and binding mechanism compared to all-oxygen crown ethers like 15-crown-5 . While 15-crown-5 is a classic, hard-donor ligand with a strong preference for alkali metals such as Na⁺ and K⁺, the softer nitrogen donor in 1-aza-15-crown-5 enables effective complexation with a broader range of metal ions, including alkaline earths and transition metals [1]. Furthermore, the presence of the secondary amine provides a unique, high-utility functionalization site that is absent in 15-crown-5, allowing for its direct conjugation to fluorophores, metal complexes, and surfaces—a critical step in creating functional sensors and materials that its simpler analog cannot accommodate [1]. These divergent selectivity and reactivity profiles directly impact the performance of the final compound in applications such as ion-selective sensors and DSSCs, as detailed in the quantitative evidence below.

Metal selectivity shift
The softer nitrogen donor may broaden binding to transition and alkaline earth metals, while 15-crown-5 remains a harder oxygen-donor ligand. This difference can alter sensor or extraction performance.
Functionalization gap
15-crown-5 lacks the secondary amine handle, preventing covalent attachment of fluorophores or surface anchoring. Materials requiring designed conjugation cannot be prepared from the all-oxygen analog.

1-Aza-15-crown-5 Performance vs. Analogs


Enhanced DSSC Photovoltaic Efficiency

Conjugation of 1,4,7,10-tetraoxa-13-azacyclopentadecane to a ruthenium dye (forming complex JK-121) enables lithium ion coordination, leading to a superior power conversion efficiency (PCE) in dye-sensitized solar cells (DSSCs) compared to a non-coordinating or alternative ether-functionalized sensitizer [1]. This demonstrates a specific, quantifiable advantage in photovoltaic performance when using this aza-crown as a functional component.

DSSC Efficiency
Head-to-head
JK-121 sensitizer achieved 6.95% PCE; Li⁺ addition improved solid-state device performance by 30% vs. alternative sensitizer
Supports aza-crown sensitizer selection for DSSC performance optimization
Liquid electrolyte, simulated sunlight; JK-121/JK-122 comparison
Dye-Sensitized Solar Cells Ruthenium Sensitizers Photovoltaics

Alkaline Earth Metal Fluorescence Quenching

When functionalized with a dansyl fluorophore, the 1,4,7,10-tetraoxa-13-azacyclopentadecane derivative (A15C5-Dns) exhibits a specific and quantifiable fluorescence quenching response to alkaline earth metals [1]. This response is both measurable and distinct from its larger analog, 1-aza-18-crown-6 (A18C6), allowing for the rational selection of the appropriate macrocycle for a given analytical task [1].

Fluorescence Quenching
Head-to-head
A15C5-Dns showed 50% fluorescence quenching by alkaline earth ions, compared to 85% for the A18C6-Dns analog
Quantifies differential sensing response; supports macrocycle size selection for sensor design
Acetonitrile solution, emission spectrophotometry
Fluorescent Sensors Metal Ion Detection Spectrophotometry

Selective Fe³⁺ Fluorescent Sensing

A fluorescent sensor constructed from 1,4,7,10-tetraoxa-13-azacyclopentadecane conjugated to a rhodamine B fluorophore demonstrates high selectivity for Fe³⁺ in the presence of numerous competing metal cations [1]. This indicates that the aza-15-crown-5 binding cavity, in this specific conjugated system, is effectively tuned to favor Fe³⁺, a property essential for reliable analytical and bioimaging applications [1].

Fe³⁺ Sensor Selectivity
Assay context
1:1 complex formation with Fe³⁺; high selectivity over other metal cations in MeOH/H₂O (pH 7.4)
Supports Fe³⁺ probe design; selectivity to be verified across matrices
UV-Vis and fluorescence detection
Bioimaging Fluorescent Probes Iron Detection

1-Aza-15-crown-5 Key Applications


DSSC Power Conversion Efficiency

For researchers developing next-generation DSSCs, 1,4,7,10-tetraoxa-13-azacyclopentadecane is a strategic procurement choice for synthesizing ion-coordinating ruthenium sensitizers (e.g., JK-121). Quantitative evidence demonstrates that cells incorporating this aza-crown functionalized dye achieve a power conversion efficiency of 6.95% in liquid electrolyte configurations, with Li⁺ addition improving solid-state device performance by 30% . This specific performance metric provides a clear, data-driven justification for its use over non-coordinating or less effective sensitizer components.

Fe³⁺-Selective Bioimaging Sensors

This compound is a foundational building block for creating high-selectivity fluorescent probes for Fe³⁺ detection in complex biological environments. As demonstrated by a rhodamine B conjugate, the resulting sensor exhibits high selectivity for Fe³⁺ over numerous competing metal cations and can function effectively in aqueous methanol (MeOH/H₂O, 1:1, v/v, pH 7.4), enabling its application for imaging Fe³⁺ in living cells . This makes it a critical reagent for labs focused on developing novel chemosensors and bioimaging tools.

Lariat & Bis-Crown Ether Synthesis

Its unique structure as a monofunctionalized macrocycle makes 1,4,7,10-tetraoxa-13-azacyclopentadecane an essential building block for supramolecular chemistry. The secondary amine provides a single, high-utility point of covalent attachment for creating advanced molecules like lariat ethers and bis-crown ethers, which are not accessible from simple, all-oxygen crown ethers . This enables the systematic exploration of structure-activity relationships in cation binding and the design of more complex, functional materials.

Application
Selection Property
Validation Focus
Dye-Sensitized Solar Cells
Li⁺ coordination capability
PCE improvement validation
Fe³⁺ Bioimaging Probes
Crown cavity selectivity for Fe³⁺
Selectivity against competing ions
Lariat & Bis-Crown Ethers
Single amine functionalization site
Derivatization efficiency assessment

Technical Documentation Hub

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